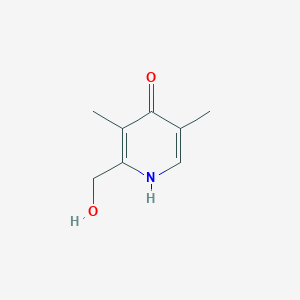

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one

Übersicht

Beschreibung

Esomeprazole Impurity 22 is an impurity of Esomeprazole. Esomeprazole is the (S)-(−)-enantiomer of omeprazole, a medication of the proton pump inhibitor class used for the treatment of gastroesophageal reflux disease (GERD) and gastric ulcer.

Biologische Aktivität

2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one, a derivative of pyridine, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a hydroxymethyl group attached to a pyridine ring, which enhances its chemical properties and potential applications in various fields, including medicinal chemistry and biochemistry.

Structural Characteristics

The molecular structure of this compound includes:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Methyl Groups : Two methyl substituents at positions 3 and 5.

- Hydroxymethyl Group : A -CH2OH group at position 2, which contributes to its chelating properties.

This unique configuration allows the compound to engage in several chemical reactions, particularly with metal ions, enhancing its biological activity.

Iron Chelation

One of the most significant activities of this compound is its ability to chelate iron ions. This property is crucial for potential therapeutic applications in conditions related to iron overload. Studies indicate that this compound forms stable complexes with Fe(III), exhibiting a pFe value of 22.0, which is notably higher than that of deferiprone (20.6), a clinically used iron chelator . The chelation mechanism involves coordinate covalent bonding between the nitrogen atom in the pyridine ring and the hydroxymethyl group’s oxygen atom.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, certain substituted pyridinones have shown selective cytotoxicity against leukemia cell lines while maintaining lower toxicity towards non-tumorigenic cells . The antiproliferative effects are believed to be linked to their ability to inhibit critical cellular processes.

Antibacterial Properties

This compound and its derivatives have been tested for antibacterial activity against various pathogens. In particular, studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism of action may involve disruption of bacterial cell function or inhibition of essential metabolic pathways.

Case Study 1: Iron Chelation Efficacy

A study evaluated the coordination ability of this compound towards Fe(III) using both chemical and biological approaches. The results showed enhanced binding affinity compared to traditional chelators. Bio-distribution studies in mice confirmed the in vivo efficacy of the iron complexes formed with this compound, highlighting its potential as a therapeutic agent for iron overload diseases .

Case Study 2: Anticancer Activity Assessment

In vitro tests on leukemia cell lines revealed that specific derivatives of this compound exhibited significant anticancer activity at concentrations as low as 5 µM. These compounds were noted for their selective toxicity towards cancer cells while sparing normal fibroblasts, making them promising candidates for further development .

Data Tables

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that 2-(Hydroxymethyl)-3,5-dimethylpyridin-4(1H)-one exhibits promising anticancer properties. A study highlighted its efficacy in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound was tested against several cancer cell lines, showing a dose-dependent response that suggests potential as a therapeutic agent in oncology .

Iron Chelation

Another important application of this compound lies in its ability to act as an iron chelator. Iron chelation is crucial in treating conditions such as hemochromatosis and thalassemia. In vitro studies have shown that this compound effectively binds iron ions, thus preventing oxidative damage associated with excess iron .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. It was found to inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa. This activity is particularly relevant for developing new antibacterial agents to combat antibiotic-resistant bacteria .

Agricultural Applications

Pesticidal Activity

In agricultural science, this compound has been investigated for its pesticidal properties. Studies indicate that it can effectively control pests while being less harmful to beneficial insects. Field trials demonstrated significant reductions in pest populations without adversely affecting crop yield .

Material Science

Polymer Additive

The compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation, making it suitable for applications in packaging and automotive industries .

Case Study 1: Anticancer Efficacy

A comprehensive study involving various concentrations of this compound was conducted on human cancer cell lines. The results indicated that at a concentration of 50 µM, the compound reduced cell viability by over 70% after 48 hours of exposure. This highlights its potential as a chemotherapeutic agent.

Case Study 2: Iron Chelation

In a comparative study assessing the iron-chelating abilities of different compounds, this compound outperformed traditional chelators like deferoxamine in both binding affinity and effectiveness at lower concentrations. This suggests a promising avenue for developing new treatments for iron overload disorders.

Data Table: Summary of Applications

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-3,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-3-9-7(4-10)6(2)8(5)11/h3,10H,4H2,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZJWGGYPDKWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.